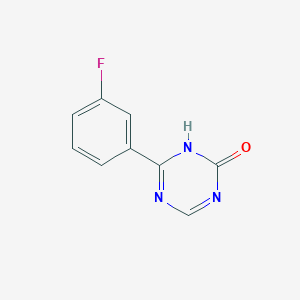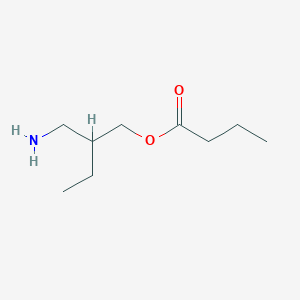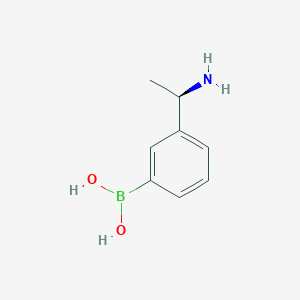
(R)-(3-(1-Aminoethyl)phenyl)boronicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(3-(1-Aminoethyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with an aminoethyl group in the R-configuration. The unique structure of ®-(3-(1-Aminoethyl)phenyl)boronic acid makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-(1-Aminoethyl)phenyl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the corresponding phenylboronic acid.
Substitution Reaction: The phenylboronic acid undergoes a substitution reaction with an appropriate aminoethylating agent to introduce the aminoethyl group.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to isolate the R-enantiomer.
Industrial Production Methods
In industrial settings, the production of ®-(3-(1-Aminoethyl)phenyl)boronic acid may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and selectivity of the substitution reaction.
Optimized Reaction Conditions: Employing optimized temperature, pressure, and solvent conditions to maximize yield and purity.
Purification Techniques: Implementing advanced purification techniques such as crystallization and chromatography to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
®-(3-(1-Aminoethyl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The aminoethyl group can be reduced to form primary amines.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of boronic esters or borates.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-(3-(1-Aminoethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and probes for biological studies.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of ®-(3-(1-Aminoethyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The aminoethyl group may enhance binding affinity and specificity through hydrogen bonding and electrostatic interactions. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or research outcomes.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the aminoethyl group, making it less versatile in certain applications.
(S)-(3-(1-Aminoethyl)phenyl)boronic Acid: The S-enantiomer, which may have different biological activity and selectivity.
(3-(1-Aminoethyl)phenyl)boronic Acid: Without specific stereochemistry, resulting in a racemic mixture.
Uniqueness
®-(3-(1-Aminoethyl)phenyl)boronic acid is unique due to its chiral nature and the presence of both boronic acid and aminoethyl functional groups. This combination allows for specific interactions with biological targets and enhances its utility in asymmetric synthesis and medicinal chemistry.
Properties
Molecular Formula |
C8H12BNO2 |
|---|---|
Molecular Weight |
165.00 g/mol |
IUPAC Name |
[3-[(1R)-1-aminoethyl]phenyl]boronic acid |
InChI |
InChI=1S/C8H12BNO2/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,11-12H,10H2,1H3/t6-/m1/s1 |
InChI Key |
DHOZTVUYIMUKBO-ZCFIWIBFSA-N |
Isomeric SMILES |
B(C1=CC(=CC=C1)[C@@H](C)N)(O)O |
Canonical SMILES |
B(C1=CC(=CC=C1)C(C)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Chloromethyl)-[3,3'-bipyridin]-2-ol](/img/structure/B13139243.png)
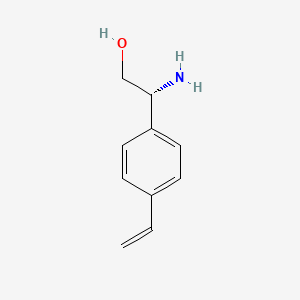


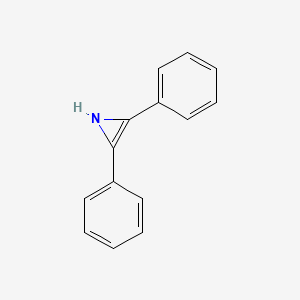


![5-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13139283.png)


![(6S,8S,9S,10R,13R,14S,17R)-6-Hydroxy-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13139295.png)
